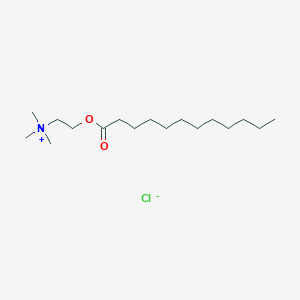
β-D-吡喃葡萄糖甲基醚
描述
Methyl beta-D-glucopyranoside is a beta-D-glucopyranoside with a methyl substituent at the anomeric position. It is a natural product found in various organisms, including Rosa laevigata and Pedicularis plicata . This compound plays a crucial role in carbohydrate recognition and has been studied for its interactions with artificial receptors.
科学研究应用
Accumulation and Intracellular Localization in Higher Plants
Methyl-β-D-glucopyranoside (MeG) has been identified as a major compound in the leaves of the alpine herb Geum montanum L. It continuously accumulates during the life span of G. montanum leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves . The synthesis of MeG may contribute to reducing the accumulation in the cytoplasm of methanol and its derived compounds .
Binding Modes to Artificial Receptors
Methyl α-D-glucopyranoside has been found to form complexes with artificial receptors, particularly those belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold . This discovery contributes to a better understanding of the basic molecular features of carbohydrate recognition .
Alternansucrase Acceptor Reactions
Methyl β-D-glucopyranoside has been used in a study to assess alternansucrase acceptor reactions with methyl hexopyranosides . This research helps in understanding the enzymatic reactions involving alternansucrase, a glucansucrase enzyme that catalyzes the transfer of glucose residues from sucrose to a growing glucan chain.
Investigation of Yeast Specificity
Methyl β-D-glucopyranoside has also been used in a study to investigate the specificity of yeast Saccharomyces cerevisiae in removing carbohydrates by fermentation . This research can provide insights into the metabolic pathways of yeast and their potential applications in biotechnology.
Biosynthesis of Long-Chain Alkyl Glucosides
Methyl-β-D-glucopyranoside is used as a starting material for the biosynthesis of long-chain alkyl glucosides . Alkyl glucosides are non-ionic surfactants used in various industries, including cosmetics, pharmaceuticals, and food.
Characterization of β-D-Glucosidase
Methyl-β-D-glucopyranoside is used as a substrate to identify, differentiate, and characterize β-D-glucosidase enzymes . These enzymes are involved in the hydrolysis of the glycosidic bonds in β-D-glucosides, a type of glycoside or sugar derivative.
作用机制
Target of Action
Methyl Beta-D-Glucopyranoside (MBG) primarily targets enzymes such as Endoglucanase 5A in Bacillus agaradhaerens, Endoglucanase F in Clostridium cellulolyticum, and a possible cellulase CelA1 in Mycobacterium tuberculosis . These enzymes are involved in the breakdown of cellulose, a complex carbohydrate.
Mode of Action
MBG interacts with these enzymes by serving as a substrate. The enzymes cleave the glycosidic bonds in MBG, leading to the release of glucose units . This interaction can help understand the enzyme’s activity and specificity.
Biochemical Pathways
The primary biochemical pathway affected by MBG is the cellulose degradation pathway . When MBG is broken down by the target enzymes, glucose units are released, which can then enter glycolysis, a central metabolic pathway .
Pharmacokinetics
It is known that mbg is a small molecule, which suggests it may be absorbed and distributed in the body relatively easily . The metabolism and elimination of MBG are likely to involve enzymatic breakdown and renal excretion, respectively .
Result of Action
The molecular effect of MBG’s action is the breakdown of the compound into glucose units. On a cellular level, this can increase the availability of glucose for energy production. In organisms like Bacillus agaradhaerens and Clostridium cellulolyticum, this can support growth and survival .
Action Environment
The action of MBG is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Moreover, the presence of other substrates or inhibitors can also impact the efficacy of MBG . Its stability might be affected by factors like light, heat, and pH .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-XUUWZHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883559 | |
| Record name | Methyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl beta-D-glucopyranoside | |
CAS RN |
709-50-2 | |
| Record name | Methyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucopyranoside, methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl beta-D-glucopyranoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .beta.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















